4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a biphenyl structure
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis and pharmaceutical development , its mode of action would depend on the specific reactions it is involved in and the final products it is used to synthesize.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical development , it may be involved in a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As an intermediate in organic synthesis and pharmaceutical development , its pharmacokinetic properties would depend on the specific context of its use.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would depend on the specific context of its use.
Action Environment
As an intermediate in organic synthesis and pharmaceutical development , these aspects would depend on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Functional Group Introduction: The methoxycarbonyl group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of Grignard reagents or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale esterification and carboxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
4-Formylphenylboronic acid: Contains a formyl group and a boronic acid group, differing in functional groups.
4-Methoxycarbonylphenylboronic acid pinacol ester: Similar structure with a pinacol ester group.
Uniqueness
4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to its combination of a methoxycarbonyl group and a carboxylic acid group on a biphenyl scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and material science.
Biological Activity
4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (also known as 4'-methoxy-2-methyl-biphenyl-4-carboxylic acid) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H14O4
- Molecular Weight : 270.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. These activities are primarily attributed to its structural characteristics, which allow it to interact with biological targets effectively.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses .
- Antioxidant Activity : The presence of methoxy and carboxylic acid functional groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Cell Proliferation Modulation : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis .
In Vitro Studies
- Anti-inflammatory Effects : In a study examining the impact on human monocytes, this compound significantly reduced the secretion of IL-6 and TNF-alpha in response to lipopolysaccharide (LPS) stimulation .
- Antioxidant Capacity : The compound demonstrated a notable ability to reduce reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting protective effects against oxidative damage .
- Anticancer Potential : In vitro assays indicated that treatment with this compound led to a decrease in viability of breast cancer cells (MCF-7), with IC50 values indicating moderate potency .
In Vivo Studies
Research is limited regarding in vivo studies; however, preliminary animal studies suggest that administration of the compound may lead to reduced inflammation markers and improved oxidative stress profiles in models of chronic inflammation .
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced IL-6 and TNF-alpha production | |
Antioxidant | Decreased ROS levels | |
Anticancer | Inhibited proliferation of MCF-7 cells |
Case Study 1: Anti-inflammatory Effects
A study involving human monocytes treated with LPS showed that this compound significantly inhibited the production of pro-inflammatory cytokines. This effect was attributed to the compound's ability to modulate NF-kB signaling pathways.
Case Study 2: Cancer Cell Viability
In a controlled experiment using MCF-7 breast cancer cells, varying concentrations of the compound were administered. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM.
Properties
IUPAC Name |
4-(4-methoxycarbonyl-2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10-9-13(16(19)20-2)7-8-14(10)11-3-5-12(6-4-11)15(17)18/h3-9H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWCUVMVPURGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618622 | |
Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170229-81-9 | |
Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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